N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methoxyphenyl group and a naphthylamino group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-(naphthalen-1-ylamino)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide
- N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(1-(4-methylbenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its specific combination of methoxyphenyl and naphthylamino groups.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-11-9-15(10-12-17)13-22-23-20(24)14-21-19-8-4-6-16-5-2-3-7-18(16)19/h2-13,21H,14H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
NEBNOIDSPRBMCD-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.